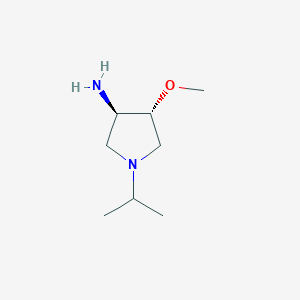![molecular formula C8H16N2O3 B11757995 Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate is a chemical compound known for its applications in peptide synthesis. It is also referred to as Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate and is commonly used as an additive in carbodiimide-mediated amide bond formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid. This reaction typically yields the compound in an 87% yield . The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the compound is often produced in bulk quantities for use in peptide synthesis and other applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in peptide synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used in peptide synthesis
Major Products Formed
The major products formed from these reactions include various oxime and amine derivatives, which are valuable intermediates in organic synthesis and peptide formation .
Aplicaciones Científicas De Investigación
Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an additive in peptide synthesis to improve yield and reduce racemization.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the large-scale production of peptides for various industrial applications
Mecanismo De Acción
The mechanism of action of Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate involves its role as an additive in peptide synthesis. It acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides, such as dicyclohexylcarbodiimide (DCC). This neutralization helps suppress base-catalyzed side reactions, particularly racemization, thereby improving the overall yield and purity of the synthesized peptides .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl cyano(hydroxyimino)acetate
- Ethyl cyanoglyoxalate-2-oxime
- Ethyl isonitrosocyanoacetate
Uniqueness
Compared to other similar compounds, Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate exhibits a markedly slowed thermal decomposition on heating, making it a safer and more stable additive in peptide synthesis. Its high efficiency and greener alternative status also make it a preferred choice in various synthetic applications .
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl 2-[(1-hydroxyimino-2-methylpropan-2-yl)amino]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3 |
Clave InChI |
TUILDKIVQAROHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(C)(C)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)

![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)


![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)



